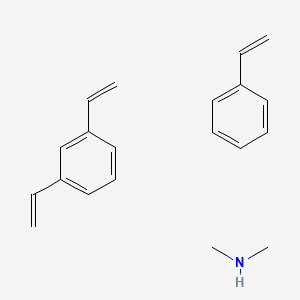
Polystyrene, crosslinked, tertiary amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polystyrene, crosslinked, tertiary amine is a type of polymer that has been modified to include tertiary amine functional groups. This compound is known for its high surface area, chemical stability, and unique properties that make it useful in various applications, including catalysis, adsorption, and as a support material in chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Polystyrene, crosslinked, tertiary amine can be synthesized through several methods. One common approach involves the copolymerization of styrene with divinylbenzene to create a crosslinked polystyrene network. This network is then functionalized with tertiary amine groups through a series of chemical reactions. For example, chloromethylation of the polystyrene can be followed by amination using tertiary amines .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization reactors where styrene and divinylbenzene are copolymerized. The resulting crosslinked polystyrene is then subjected to functionalization reactions to introduce the tertiary amine groups. This process may involve the use of catalysts and specific reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Polystyrene, crosslinked, tertiary amine undergoes various chemical reactions, including:
Substitution Reactions: The tertiary amine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine groups can be oxidized or reduced under specific conditions.
Complexation: The tertiary amine groups can form complexes with metal ions
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tertiary amine groups can lead to the formation of amine oxides, while substitution reactions can introduce various functional groups onto the polymer .
Aplicaciones Científicas De Investigación
Polystyrene, crosslinked, tertiary amine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst support material and in solid-phase synthesis.
Biology: Employed in the immobilization of enzymes and other biomolecules.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in water treatment, gas separation, and as an adsorbent for pollutants.
Mecanismo De Acción
The mechanism by which polystyrene, crosslinked, tertiary amine exerts its effects is primarily through its tertiary amine functional groups. These groups can interact with various molecules through hydrogen bonding, electrostatic interactions, and complexation with metal ions. These interactions enable the polymer to act as a catalyst, adsorbent, or support material in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Aminated Polystyrene: Similar in structure but contains primary or secondary amine groups instead of tertiary amines.
Hypercrosslinked Polymers: These polymers have a higher degree of crosslinking and may contain different functional groups.
Uniqueness
Polystyrene, crosslinked, tertiary amine is unique due to its combination of high surface area, chemical stability, and the presence of tertiary amine groups. These properties make it particularly effective in applications requiring strong basicity and the ability to form stable complexes with metal ions .
Propiedades
Número CAS |
68441-29-2 |
|---|---|
Fórmula molecular |
C20H25N |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
1,3-bis(ethenyl)benzene;N-methylmethanamine;styrene |
InChI |
InChI=1S/C10H10.C8H8.C2H7N/c1-3-9-6-5-7-10(4-2)8-9;1-2-8-6-4-3-5-7-8;1-3-2/h3-8H,1-2H2;2-7H,1H2;3H,1-2H3 |
Clave InChI |
VSNZUCQYPGMKDS-UHFFFAOYSA-N |
SMILES canónico |
CNC.C=CC1=CC=CC=C1.C=CC1=CC(=CC=C1)C=C |
Números CAS relacionados |
68441-29-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
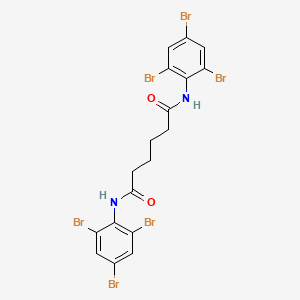
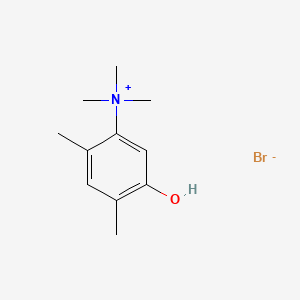

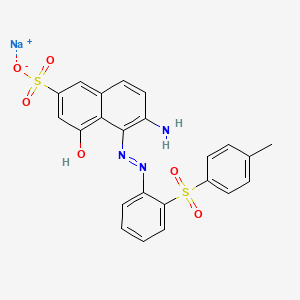
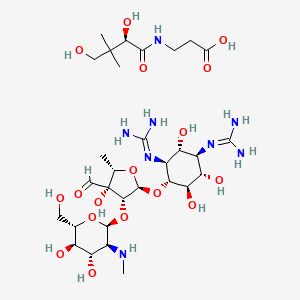
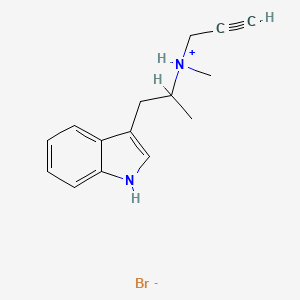
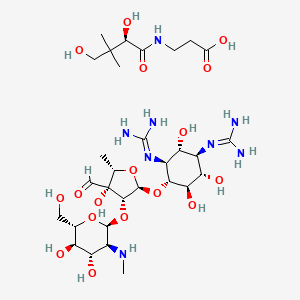

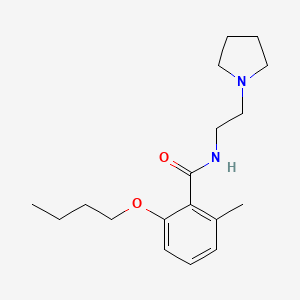
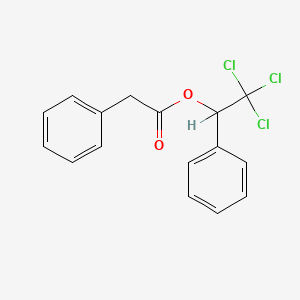
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)


